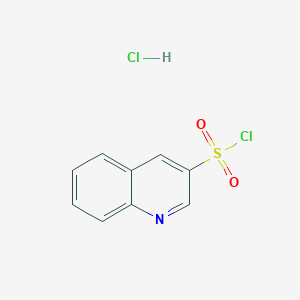
Quinoline-3-sulfonyl chloride hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline-3-sulfonyl chloride hydrochloride is a chemical compound that belongs to the class of quinoline derivatives. Quinoline itself is a nitrogenous tertiary base with a heterocyclic structure, consisting of a benzene ring fused to a pyridine ring. Quinoline derivatives have been widely studied due to their diverse applications in medicinal, synthetic organic, and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinoline-3-sulfonyl chloride hydrochloride typically involves the sulfonylation of quinoline derivatives. One common method is the reaction of quinoline with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 3-position of the quinoline ring. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonylation processes using advanced techniques such as continuous flow reactors. These methods allow for better control over reaction parameters, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Quinoline-3-sulfonyl chloride hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The quinoline ring can be subjected to oxidation or reduction reactions, leading to the formation of different quinoline derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, under mild conditions.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Coupled Products: Formed by coupling reactions with other aromatic compounds.
Applications De Recherche Scientifique
Quinoline-3-sulfonyl chloride hydrochloride has a wide range of applications in scientific research:
Biology: It is used in the development of bioactive molecules, including enzyme inhibitors and receptor antagonists.
Medicine: Quinoline derivatives have been studied for their potential therapeutic effects, including antimalarial, antibacterial, and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of quinoline-3-sulfonyl chloride hydrochloride depends on its specific application. In medicinal chemistry, quinoline derivatives often target enzymes or receptors involved in disease pathways. For example, some quinoline derivatives inhibit DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, leading to antibacterial effects. The sulfonyl chloride group can also react with nucleophilic sites in biological molecules, modifying their activity.
Comparaison Avec Des Composés Similaires
Quinoline-3-sulfonyl chloride hydrochloride can be compared with other quinoline derivatives, such as:
Quinoline-2-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at the 2-position.
Quinoline-4-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at the 4-position.
Quinoline-3-carboxylic acid: Contains a carboxylic acid group instead of a sulfonyl chloride group at the 3-position.
The uniqueness of this compound lies in its specific reactivity and the ability to form diverse derivatives through various chemical reactions, making it a valuable compound in synthetic and medicinal chemistry.
Propriétés
Formule moléculaire |
C9H7Cl2NO2S |
|---|---|
Poids moléculaire |
264.13 g/mol |
Nom IUPAC |
quinoline-3-sulfonyl chloride;hydrochloride |
InChI |
InChI=1S/C9H6ClNO2S.ClH/c10-14(12,13)8-5-7-3-1-2-4-9(7)11-6-8;/h1-6H;1H |
Clé InChI |
DIBKSUUABSMBHY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C=N2)S(=O)(=O)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


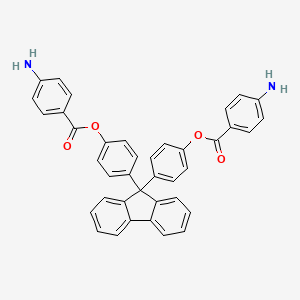

![Benzamide, N-[6-(dimethylamino)-3-pyridinyl]-2-methyl-](/img/structure/B13133283.png)
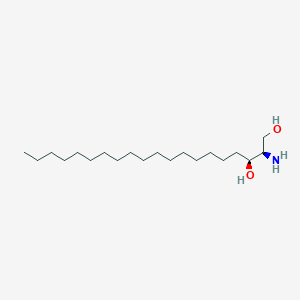
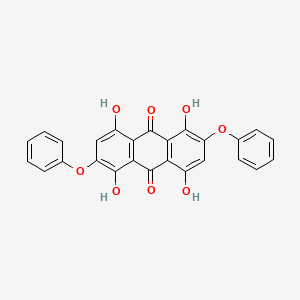
![Platinum,[1-[[3-[(2-aminoethyl)amino]propyl]amino]-9,10-anthracenedione]dichloro](/img/structure/B13133310.png)
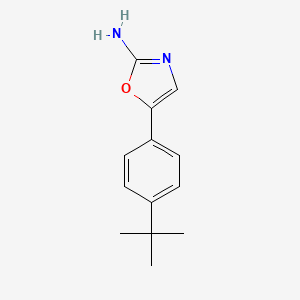

![2'-((7-Methoxy-9H-fluoren-2-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13133323.png)
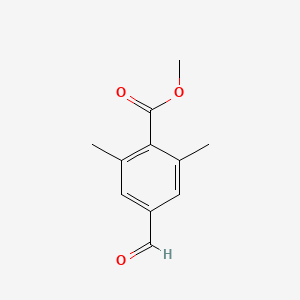

![15,15,30,30-Tetrakis(4-hexylphenyl)-5,8,12,20,23,27-hexathianonacyclo[16.12.0.03,16.04,14.06,13.07,11.019,29.021,28.022,26]triaconta-1(18),2,4(14),6(13),7(11),9,16,19(29),21(28),22(26),24-undecaene-9,24-dicarbaldehyde](/img/structure/B13133340.png)
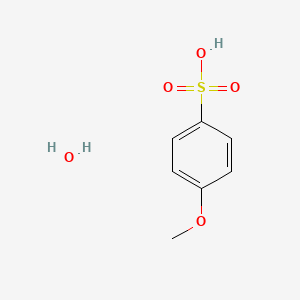
![3-Iodo-6-methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13133361.png)
